molecular formula C14H9F3O3 B6404351 2-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1261923-10-7

2-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6404351
CAS No.: 1261923-10-7
M. Wt: 282.21 g/mol
InChI Key: WNPNLZQPMDKJTN-UHFFFAOYSA-N
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Description

2-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid is an organic compound characterized by the presence of a methoxy group and a trifluorophenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trifluorophenylboronic acid and 2-methoxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the aryl halide. This reaction is carried out under mild conditions, typically using a base such as potassium carbonate and a palladium catalyst like palladium acetate.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluorophenyl group can be reduced to form a non-fluorinated phenyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as nitric acid or bromine can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 2-methoxy-3-(2,4,6-trifluorophenyl)benzaldehyde or this compound.

    Reduction: Formation of 2-methoxy-3-phenylbenzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites and blocking their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

  • 2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid
  • 3-Methoxy-2,4,6-trifluorophenylboronic acid
  • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid

Comparison: 2-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid is unique due to the specific positioning of the methoxy and trifluorophenyl groups on the benzoic acid core. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the position of the methoxy group can affect the compound’s ability to undergo electrophilic substitution reactions, while the trifluorophenyl group can enhance its lipophilicity and metabolic stability.

Properties

IUPAC Name

2-methoxy-3-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c1-20-13-8(3-2-4-9(13)14(18)19)12-10(16)5-7(15)6-11(12)17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNLZQPMDKJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690571
Record name 2',4',6'-Trifluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-10-7
Record name 2',4',6'-Trifluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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